C-PHYCOCYANIN
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Overview
Description
C-Phycocyanin is a pigment-protein complex belonging to the phycobiliprotein family, which also includes allophycocyanin and phycoerythrin. It is primarily found in cyanobacteria, commonly known as blue-green algae, and serves as an accessory pigment to chlorophyll. This compound is characterized by its distinctive light blue color, absorbing orange and red light, particularly around 620 nm, and emitting fluorescence at approximately 650 nm. This compound is water-soluble and forms aggregates called phycobilisomes that adhere to the membrane .
Mechanism of Action
Target of Action
Instead, it acts on various cellular components, including the membrane, cytoplasm, and nucleus . It interacts with several cellular targets, such as the MDR1 gene, cytoskeleton proteins, and the COX-2 enzyme .
Mode of Action
C-Phycocyanin interacts with its targets in diverse ways. For instance, it has been shown to inhibit the MDR1 gene, interact with cytoskeleton proteins, and inhibit the COX-2 enzyme . These interactions enable this compound to exert its effects, including the ability to kill cells resistant to chemotherapy .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to induce apoptosis in cancer cells by down-regulating Bcl-2 and generating reactive oxygen species . It also inhibits the MDR1 gene through reactive oxygen species and cyclooxygenase-2 mediated pathways . Furthermore, it has been found to exert anti-cancer effects via the MAPK signaling pathway .
Pharmacokinetics
It is known that this compound is a water-soluble protein , which suggests that it may have different absorption, distribution, metabolism, and excretion (ADME) properties compared to lipid-soluble compounds.
Result of Action
The interaction of this compound with its targets results in various molecular and cellular effects. It has been shown to inhibit cell proliferation and reduce colony formation ability in certain cancer cells . It can also induce cell cycle arrest and apoptosis . Furthermore, it has been found to down-regulate the expression of cyclooxygenase-2, thereby inhibiting cell migration .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, this compound is often found in cyanobacteria that thrive around hot springs, and it can be stable up to around 70 °C, with identical spectroscopic behaviors at 20 and 70 °C . This suggests that the action, efficacy, and stability of this compound may vary depending on the temperature and other environmental conditions.
Biochemical Analysis
Biochemical Properties
C-Phycocyanin is involved in several biochemical reactions, primarily as a light-harvesting pigment. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound forms part of the phycobilisome complex, which includes other phycobiliproteins like allophycocyanin and phycoerythrin . These interactions are essential for the efficient transfer of light energy to the photosynthetic reaction centers. Additionally, this compound has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to induce apoptosis in cancer cells by activating the MAPK signaling pathway and inhibiting the ERK pathway . This compound also affects cell cycle regulation by modulating the expression of cyclins and cyclin-dependent kinases . Furthermore, it has anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines and enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various cellular effects. This compound binds to the cell membrane and intracellular proteins, influencing their activity. For example, it activates the p38 MAPK and JNK signaling pathways while inhibiting the ERK pathway, leading to apoptosis in cancer cells . Additionally, this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is stable at temperatures up to 70°C, but its stability decreases significantly at higher temperatures . Over time, this compound can degrade, leading to a loss of its biochemical properties. Long-term studies have shown that this compound maintains its antioxidant and anti-inflammatory effects in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits antioxidant and anti-inflammatory effects, while higher doses can lead to toxicity and adverse effects . Studies have shown that this compound can reduce oxidative stress and inflammation in animal models, but excessive doses can cause liver and kidney damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the antioxidant defense system. It interacts with enzymes like superoxide dismutase, catalase, and glutathione peroxidase, enhancing their activity and reducing oxidative stress . This compound also affects the levels of metabolites like glutathione and reactive oxygen species, contributing to its antioxidant properties .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily localized in the thylakoid membranes of cyanobacteria, where it forms part of the phycobilisome complex . In animal models, this compound is distributed to various tissues, including the liver, kidneys, and brain, where it exerts its biochemical effects .
Subcellular Localization
This compound is localized in the thylakoid membranes of cyanobacteria, where it plays a crucial role in photosynthesis . It is targeted to specific compartments within the cell through post-translational modifications and targeting signals. In animal cells, this compound can be found in the cytoplasm, nucleus, and mitochondria, where it influences various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: C-Phycocyanin is typically extracted from cyanobacteria such as Arthrospira platensis (commonly known as Spirulina). The extraction process involves several steps:
Cell Disruption: Techniques such as freeze-thaw cycles, bead milling, or ultrasound-assisted extraction are used to break open the cyanobacterial cells.
Extraction: The disrupted cells are incubated in a phosphate buffer at neutral pH to release this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of cyanobacteria in phototrophic, heterotrophic, or mixotrophic systems. Open ponds and closed bioreactors are commonly used for mass cultivation. Environmental factors such as light, pH, and temperature are carefully controlled to optimize yield .
Chemical Reactions Analysis
Types of Reactions: C-Phycocyanin undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other reactive oxygen species.
Reduction: Sodium dithionite or other reducing agents.
Substitution: Various chemical reagents depending on the desired modification.
Major Products: The major products formed from these reactions include modified forms of this compound with altered fluorescence properties and stability .
Scientific Research Applications
C-Phycocyanin has a wide range of scientific research applications:
Comparison with Similar Compounds
- Allophycocyanin
- Phycoerythrin
- Phycobiliproteins from other cyanobacteria and red algae .
C-Phycocyanin continues to be a compound of significant interest due to its diverse applications and unique properties. Its potential in various fields of research and industry highlights the importance of ongoing studies to fully harness its capabilities.
Properties
CAS No. |
11016-15-2 |
---|---|
Molecular Formula |
C26H46N2O |
Molecular Weight |
0 |
Origin of Product |
United States |
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